5,6-Dimethoxypicolinaldehyde oxime

Übersicht

Beschreibung

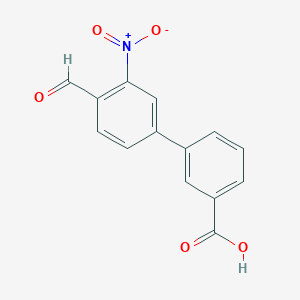

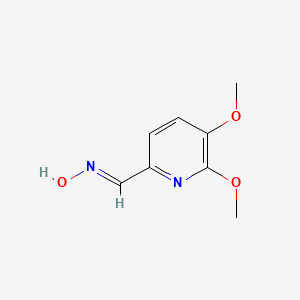

“5,6-Dimethoxypicolinaldehyde oxime” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string COc1ccc(\\C=N\\O)nc1OC . This indicates that the molecule contains a pyridine ring with two methoxy groups and an oxime group.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, oximes in general are known to undergo various reactions. For instance, they can form in neutral aqueous buffer with rate constants of more than 10^4 M^−1 s^−1, the largest to date for any oxime condensation .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Wissenschaftliche Forschungsanwendungen

Oxime Chemistry and Bioconjugation

Oxime chemistry is utilized for efficient bioconjugation in the preparation of conjugate vaccines. This method involves functionalizing proteins and polysaccharides with aminooxy (AO) groups and aldehydes, which are then covalently linked through oxime formation. This technique has been shown to simplify the synthesis and increase yields of conjugate vaccines, indicating the broad applicability of oxime chemistry in biomedical research and vaccine development (Lees, Sen, & López-Acosta, 2006).

Antioxidant and Antihyperglycemic Agents

Oxime derivatives, specifically those containing pyrazole and indenone rings, have demonstrated potent antioxidant and antihyperglycemic activities. Such compounds were synthesized and tested in vitro for their antioxidant capacity, and in vivo for their antihyperglycemic effects, showcasing the potential of oxime compounds in therapeutic applications related to oxidative stress and diabetes management (Kenchappa et al., 2017).

Supramolecular Chemistry

The study of hydrogen bond patterns in aromatic and aliphatic dioximes reveals the significance of oxime functional groups in supramolecular chemistry. These studies, focused on the solid-state behavior of dioximes, indicate the versatility of oximes in forming network structures through specific hydrogen-bonded arrangements. This understanding contributes to the application of oximes in supramolecular syntheses and material science (Bruton et al., 2003).

Biocompatible Hydrogels

Oxime Click chemistry has been employed to create biocompatible hydrogels that support cell adhesion. By mixing eight-armed aminooxy poly(ethylene glycol) (PEG) with glutaraldehyde, oxime-linked hydrogels were formed. These hydrogels, especially when functionalized with the integrin ligand arginine-glycine-aspartic acid (RGD), have demonstrated the ability to incorporate and support the proliferation of mesenchymal stem cells (MSC), highlighting the applicability of oxime chemistry in developing materials for biomedical engineering and regenerative medicine (Grover et al., 2012).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “5,6-Dimethoxypicolinaldehyde oxime” are not available, oximes in general are subjects of ongoing research. There is interest in developing oximes that can cross the blood-brain barrier for the treatment of organophosphorus poisoning . Additionally, there is a need for more effective oximes that cover a broader spectrum of different nerve agents and pesticides .

Eigenschaften

IUPAC Name |

N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIMNFLPYRRIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-95-4 | |

| Record name | 5,6-Dimethoxy-2-pyridinecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)

![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)

![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)

![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)

![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)